5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide
Description
Chemical Structure and Key Features The compound 5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide (CAS: 324759-22-0, molecular formula: C24H18N4O6S2) is a biphenyl-linked bis-nitrothiophene carboxamide derivative. Its structure features two nitrothiophene carboxamide moieties connected via a central biphenyl scaffold, creating a symmetrical arrangement.
Properties
IUPAC Name |
5-nitro-N-[4-[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O6S2/c27-21(17-9-11-19(33-17)25(29)30)23-15-5-1-13(2-6-15)14-3-7-16(8-4-14)24-22(28)18-10-12-20(34-18)26(31)32/h1-12H,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQFCRWYTXESGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the realm of antimicrobial and anticancer research. The unique structural features of this compound, including nitro groups and thiophene rings, suggest a multifaceted interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 494.5 g/mol. The compound features a biphenyl moiety linked to a thiophene ring and an amide functional group, which may enhance its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H14N4O6S2 |
| Molecular Weight | 494.5 g/mol |
| CAS Number | 392326-80-6 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Specifically, studies have shown that nitrothiophene derivatives can inhibit bacterial growth by targeting efflux pumps, which are critical in antibiotic resistance mechanisms. The compound's structure allows it to potentially bind to these pumps, enhancing the efficacy of existing antibiotics against resistant bacterial strains .
Case Study: Interaction with Bacterial Efflux Pumps
- Target : AcrB efflux pump
- Method : Computational docking studies
- Findings : The compound fits well into the binding pocket of AcrB, suggesting potential inhibition of its function .
Structure-Activity Relationship (SAR)
The presence of both nitro and thiophene groups in the compound enhances its biological activity. Structural modifications can significantly influence its efficacy:
- Nitro Group : Known to participate in reduction reactions, potentially altering biological activity.
- Thiophene Moiety : Involved in electrophilic aromatic substitution, allowing further functionalization.
Comparison Table of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Nitrofurantoin | Nitro group; furan ring | Broad-spectrum antibacterial activity |
| 5-Nitrothiazole | Nitro group; thiazole ring | Antimicrobial properties; interacts with ribosomes |
| 6-Nitropyridine | Nitro group; pyridine ring | Potential anti-cancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on Purity: The 3,5-difluorophenyl derivative achieved 99.05% purity, whereas the trifluoromethyl/methoxy analog yielded only 42% purity, indicating that electron-withdrawing groups (e.g., fluorine) may improve reaction efficiency .
Structural Flexibility vs. Rigidity :
- The biphenyl core in the target compound introduces conformational flexibility, whereas oxadiazole or thiazole rings in analogs enforce planarity .
- Dihedral angles between aromatic rings (e.g., 8.5–13.5° in N-(2-nitrophenyl)thiophene-2-carboxamide) influence packing and solubility, which may differ in the biphenyl-linked compound .
Fluorine and methoxy substituents modulate lipophilicity and metabolic stability, critical for pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes and purification strategies for 5-nitro-N-[4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide?
The synthesis typically involves multi-step coupling reactions. A plausible route includes:
- Step 1: Formation of the biphenyl-4-yl intermediate via Suzuki-Miyaura coupling between 4-bromo-5-nitrothiophene-2-carboxamide and a boronic acid-functionalized thiophene derivative .
- Step 2: Nitration of the thiophene ring using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
- Step 3: Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF . Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor by TLC and HPLC .
Q. How should researchers characterize the structural integrity and purity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and amide bond formation. Key signals: aromatic protons (δ 7.2–8.5 ppm), nitro groups (deshielded carbons at δ 140–150 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 541.98) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
- Elemental Analysis: Match experimental and theoretical C/H/N/S/O percentages (±0.3%) .
Advanced Research Questions
Q. What experimental approaches are used to investigate the electronic effects of nitro groups on the reactivity of the thiophene-carboxamide core?
- Computational Modeling: Density Functional Theory (DFT) to analyze electron-withdrawing effects of nitro groups on thiophene’s aromaticity and charge distribution .
- UV-Vis Spectroscopy: Monitor absorbance shifts (e.g., λmax changes in DMSO) to assess conjugation extension via nitro groups .
- Cyclic Voltammetry: Measure redox potentials to quantify nitro group’s electron-deficient behavior .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Discrepancies: Re-test batches with ≥98% purity (via HPLC) and quantify impurities (e.g., unreacted nitro precursors) using LC-MS .
- Solvent Effects: Compare activity in DMSO vs. aqueous buffers; adjust stock concentrations to avoid solvent interference .
Q. What methodologies are employed to study the interaction between this compound and potential enzymatic targets?
- Surface Plasmon Resonance (SPR): Immobilize the enzyme (e.g., kinase) on a sensor chip to measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
- Molecular Docking: Use software like AutoDock Vina to predict binding poses, focusing on nitro-thiophene interactions with catalytic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
